N-(4-Methylphenyl)-N-phenylthiourea

Description

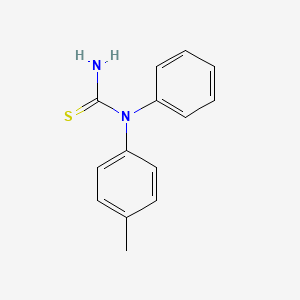

N-(4-Methylphenyl)-N-phenylthiourea (CAS: 1145-66-0), also known as N-p-tolylthiourea, is a thiourea derivative with the molecular formula C₁₄H₁₄N₂S and a molecular weight of 242.34 g/mol . Its structure consists of a thiourea core (-NH-CS-NH-) substituted with a phenyl group and a 4-methylphenyl group.

Properties

CAS No. |

16830-17-4 |

|---|---|

Molecular Formula |

C14H14N2S |

Molecular Weight |

242.34 g/mol |

IUPAC Name |

1-(4-methylphenyl)-1-phenylthiourea |

InChI |

InChI=1S/C14H14N2S/c1-11-7-9-13(10-8-11)16(14(15)17)12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,17) |

InChI Key |

ZYNSFFFIRCLLFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Reaction of Aromatic Amines with Phenyl Isothiocyanate

One of the classical and widely reported methods for synthesizing this compound involves the direct reaction of 4-methylaniline (p-toluidine) with phenyl isothiocyanate. This method is based on the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group, forming the thiourea linkage.

| Parameter | Description |

|---|---|

| Reactants | 4-Methylaniline and phenyl isothiocyanate |

| Solvent | Ethyl acetate, acetone, or methylene chloride |

| Temperature | Ambient to reflux (25–60 °C) |

| Atmosphere | Often nitrogen to prevent oxidation |

| Reaction Time | 1–8 hours depending on conditions |

| Workup | Addition of non-polar solvent (e.g., heptane) to precipitate product, filtration, washing, and drying |

This method yields the thiourea as a solid, often purified by recrystallization from suitable solvents.

Example from Patent Literature:

- A similar thiourea derivative was synthesized by dropwise addition of an amine to an aryl isothiocyanate in ethyl acetate under nitrogen atmosphere, stirred at 25–30 °C for 5 minutes, followed by addition of heptane to precipitate the product, which was then cooled to 0 °C, filtered, washed, and dried to yield a white solid with a melting point around 97–98 °C.

Stepwise Synthesis via Isothiocyanate Intermediate

An alternative approach involves first preparing the aryl isothiocyanate intermediate from the corresponding aniline and thiophosgene or other thiocarbonyl reagents, followed by reaction with a second amine.

- Formation of 4-methylphenyl isothiocyanate from 4-methylaniline.

- Reaction of 4-methylphenyl isothiocyanate with aniline to yield this compound.

This method allows for better control of purity and reaction stoichiometry.

Solvent and Temperature Effects

- Solvents: Common solvents include ethyl acetate, acetone, methylene chloride, and ethanol. The choice of solvent affects solubility and reaction rate.

- Temperature: Reactions are generally performed at room temperature or mild heating (25–60 °C). Elevated temperatures may increase reaction rate but can also lead to side reactions.

- Atmosphere: Nitrogen or inert atmosphere is preferred to avoid oxidation of sensitive intermediates.

Detailed Experimental Procedure (Representative)

| Step | Procedure Details |

|---|---|

| Reactants | 4-Methylaniline (p-toluidine), phenyl isothiocyanate |

| Solvent | Ethyl acetate (700 mL for scale similar to 390 g isothiocyanate) |

| Addition | Dropwise addition of 4-methylaniline to phenyl isothiocyanate solution under stirring |

| Temperature Control | Maintain 25–30 °C during addition and reaction |

| Stirring Time | 5–120 minutes depending on scale and solvent |

| Precipitation | Addition of non-polar solvent (e.g., heptane) to induce precipitation |

| Cooling | Cooling to 0 °C for 1 hour to enhance crystallization |

| Isolation | Vacuum filtration of solid product |

| Washing | Washing with cold heptane or other suitable solvent |

| Drying | Vacuum drying at reduced pressure (e.g., 25 mm Hg) for 18 hours |

| Yield & Purity | Typically yields white solid; melting point around 97–116 °C depending on substituents and purity |

This procedure is adapted from analogous thiourea syntheses cited in patent literature and research articles.

Characterization and Confirmation of Structure

The synthesized this compound is typically characterized by:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Melting Point | Purity and identification | Sharp melting point ~100–115 °C |

| FT-IR Spectroscopy | Identification of functional groups | Bands for N–H stretching (~3300 cm⁻¹), C=S (~1200–1400 cm⁻¹) |

| 1H NMR Spectroscopy | Confirmation of aromatic and NH protons | Aromatic protons (7.0–7.5 ppm), NH signals (9–12 ppm) |

| 13C NMR Spectroscopy | Carbon environment analysis | Signals for aromatic carbons and thiocarbonyl carbon |

| Elemental Analysis | Verification of empirical formula | Consistency with calculated C, H, N, S values |

These data confirm the successful formation of the thiourea linkage and the correct substitution pattern.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Thiourea,N-(4-methylphenyl)-N-phenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form corresponding amines.

Substitution: The thiourea group can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted thioureas.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Halogens, electrophiles

Major Products Formed

Oxidation: Sulfonyl derivatives

Reduction: Amines

Substitution: Substituted thioureas

Scientific Research Applications

Thiourea,N-(4-methylphenyl)-N-phenyl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Thiourea,N-(4-methylphenyl)-N-phenyl involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. It can also interact with cellular components, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

N-Phenylthiourea (PTU)

- Structure : Simplest analog with unsubstituted phenyl groups.

- Activity: Acts as a diphenolase inhibitor by binding to copper ions in tyrosinase .

- For example, replacing PTU’s amino and sulfur groups with hydroxylamine and oxygen increased inhibitory activity sixfold .

N-(4-Hydroxyphenyl)thiourea

- Structure : Features a hydroxyl (-OH) substituent on the phenyl ring.

- Activity : Exhibits antioxidant properties and enzyme inhibition. Molecular weight: 168.21 g/mol .

- Comparison : The hydroxyl group increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic 4-methyl group in the target compound. This difference impacts solubility and membrane permeability .

N-(4-Methylbenzoyl)-N'-(4-chloro-2-nitrophenyl)thiourea

- Structure : Incorporates a 4-methylbenzoyl group and a 4-chloro-2-nitrophenyl substituent.

- Activity: Demonstrates superior antibacterial and antifungal activity compared to the target compound, attributed to electron-withdrawing groups (Cl, NO₂) enhancing electrophilicity .

Substituent Effects on Physicochemical Properties

- Crystallographic Insights : The target compound’s 4-methyl group induces a dihedral angle of ~56° between phenyl rings, promoting twisted molecular conformations. This contrasts with N-benzoyl-N'-phenylthioureas , where bulkier substituents (e.g., n-butyl) lead to distinct packing via C–H⋯X (X = halogen) interactions .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for N-(4-Methylphenyl)-N-phenylthiourea, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via condensation of 4-methylaniline with phenyl isothiocyanate under inert conditions. Key factors include:

- Solvent Choice : Use anhydrous dichloromethane or THF to minimize side reactions.

- Catalysis : Add a catalytic amount of triethylamine (0.5–1.0 eq) to enhance nucleophilicity of the amine group .

- Purification : Recrystallization from ethanol/water (7:3 v/v) improves purity (>95%). Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Waste Disposal : Collect waste in designated containers for halogenated organics and incinerate at >1000°C to prevent environmental release .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 2.3 ppm for methyl group) and ¹³C NMR confirm substitution patterns .

- HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase (retention time ~8.2 min) to assess purity .

- Mass Spectrometry : ESI-MS (m/z 256 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion artifacts.

- Refinement : Employ SHELXL-2018 for least-squares refinement, focusing on anisotropic displacement parameters for non-H atoms. Validate using R1 < 5% and wR2 < 12% .

- Validation Tools : Use PLATON to check for missed symmetry and twinning. Analyze hydrogen bonding (e.g., N–H···S interactions) with Mercury .

Q. How should researchers address contradictory reports on the enzyme inhibition efficacy of thiourea derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform IC50 assays (e.g., against acetylcholinesterase) in triplicate, using donepezil as a positive control. Normalize data to account for batch variability .

- Structural Modifications : Compare inhibitory activity of this compound with analogs (e.g., N-(3-chlorophenyl) variants) to identify structure-activity relationships .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, accounting for differences in assay conditions .

Q. What strategies improve the reproducibility of biological activity studies involving thiourea compounds?

- Methodological Answer :

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK-293 < P20) and pre-treat with cytochrome P450 inhibitors to stabilize metabolic conditions.

- Negative Controls : Include vehicle-only (DMSO < 0.1%) and scrambled-thiourea controls to rule out nonspecific effects.

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

Q. How can spectroscopic and crystallographic data be integrated to validate the tautomeric forms of thiourea derivatives?

- Methodological Answer :

- FT-IR Analysis : Identify thioketone (C=S stretch at ~1250 cm⁻¹) vs. thiol (S–H stretch at ~2550 cm⁻¹) tautomers .

- SCXRD : Compare bond lengths (C–S ~1.68 Å in thioketone form) and torsion angles to confirm tautomeric stability. Use SHELXH for hydrogen atom positioning .

- DFT Calculations : Optimize tautomer geometries at the B3LYP/6-311+G(d,p) level and compare calculated/experimental spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.